molecular formula C8H13N3O2 B13312249 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13312249
M. Wt: 183.21 g/mol
InChI Key: VMUPLRWTUDDREC-UHFFFAOYSA-N
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Description

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound that belongs to the class of tetrahydropyrimidines This compound is characterized by its unique structure, which includes an aminopropyl group attached to a tetrahydropyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of 1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione with 3-aminopropylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of appropriate raw materials, reaction optimization, and purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminopropyl group can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug development and delivery systems.

    Industry: The compound is utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The aminopropyl group plays a crucial role in binding to target molecules, facilitating various biochemical processes. The compound’s effects are mediated through its ability to modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropyltriethoxysilane: A similar compound used in surface functionalization and material synthesis.

    Norspermidine: A polyamine with a structure similar to spermidine, found in some plants, bacteria, and algae.

Uniqueness

3-(3-Aminopropyl)-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

3-(3-aminopropyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C8H13N3O2/c1-10-6-3-7(12)11(8(10)13)5-2-4-9/h3,6H,2,4-5,9H2,1H3

InChI Key

VMUPLRWTUDDREC-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=O)N(C1=O)CCCN

Origin of Product

United States

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